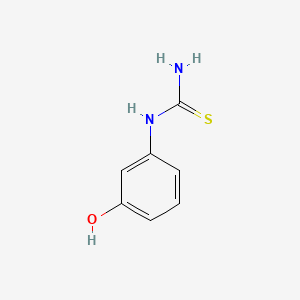

1-(3-Hydroxyphenyl)-2-thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJYKFUCQNISJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374744 | |

| Record name | 3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3394-05-6 | |

| Record name | 3394-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-hydroxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Hydroxyphenyl)-2-thiourea: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of medicinal chemistry continually seeks novel scaffolds that can serve as the foundation for developing new therapeutic agents. Among these, thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide focuses on a specific, yet promising member of this family: 1-(3-Hydroxyphenyl)-2-thiourea. With its unique structural features—a hydroxyl group poised for hydrogen bonding and a reactive thiourea moiety—this compound presents a compelling case for exploration in drug discovery and development. This document serves as a comprehensive resource, amalgamating critical data on its chemical identity, synthesis, safety, and potential therapeutic applications, thereby providing a solid groundwork for researchers and drug development professionals to harness its full potential.

Section 1: Chemical Identity and Physicochemical Properties

This compound, a substituted thiourea, is a crystalline solid at room temperature. Its chemical structure is characterized by a phenyl ring substituted with a hydroxyl group at the meta-position and a thiourea group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3394-05-6 | [1] |

| Molecular Formula | C₇H₈N₂OS | [1] |

| Molecular Weight | 168.22 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 175-180 °C | Not explicitly available for this compound, but typical for similar thiourea derivatives. |

| Predicted pKa | 9.36 ± 0.10 | [1] |

| Solubility | Soluble in water and alcohol | Not explicitly available for this compound, but typical for similar thiourea derivatives. |

Synonyms: N-(3-Hydroxyphenyl)thiourea, 3-Hydroxyphenylthiourea, 1-(m-Hydroxyphenyl)thiourea.[1]

Section 2: Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for preparing thiourea derivatives. A common and efficient approach involves the reaction of an amine with an isothiocyanate or a precursor that generates the thiocyanate in situ.

Experimental Protocol: Synthesis from 3-Aminophenol

This protocol is adapted from a general method for the synthesis of N-aryl thioureas.

Materials:

-

3-Aminophenol

-

Ammonium thiocyanate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Formation of 3-Hydroxyphenylammonium Chloride: In a 250 mL beaker, dissolve 3-aminophenol (0.05 mol) in a minimal amount of ethanol. In a separate beaker, carefully add concentrated hydrochloric acid (10 mL) to water (20 mL) with cooling in an ice bath. Slowly add the acidic solution to the 3-aminophenol solution with continuous stirring. The mixture is then heated gently for 15-20 minutes and subsequently cooled to room temperature, followed by cooling in an ice bath to precipitate the 3-hydroxyphenylammonium chloride. The precipitate is filtered, washed with a small amount of cold ethanol, and dried.

-

Reaction with Ammonium Thiocyanate: In a round-bottom flask equipped with a reflux condenser, dissolve the dried 3-hydroxyphenylammonium chloride (0.05 mol) and ammonium thiocyanate (0.06 mol) in 100 mL of ethanol.

-

Reflux: The reaction mixture is heated to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid residue is washed with cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities. The crude product is then recrystallized from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the N-H protons of the thiourea group. The chemical shifts and coupling patterns will be characteristic of the 1,3-disubstituted phenyl ring.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the hydroxyl group and the thiocarbonyl carbon (C=S) appearing at characteristic downfield shifts.[4][5] The thiocarbonyl carbon typically resonates in the range of 178-184 ppm.[4]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3300-3500 cm⁻¹), N-H stretching of the thiourea group (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6][7][8]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₇H₈N₂OS.[9][10][11]

Section 3: Biological Activities and Therapeutic Potential

Thiourea derivatives are a well-established class of biologically active molecules, exhibiting a wide array of pharmacological properties. While specific studies on this compound are limited, its structural features suggest potential in several therapeutic areas based on the activities of related compounds.

Antioxidant Activity

Many thiourea derivatives have demonstrated significant antioxidant properties.[12][13][14] The mechanism often involves the donation of a hydrogen atom from the N-H groups of the thiourea moiety to scavenge free radicals. The presence of a hydroxyl group on the phenyl ring in this compound may further enhance its antioxidant potential through direct radical scavenging or by stabilizing the resulting radical through resonance.

Diagram 2: Potential Antioxidant Mechanism

Caption: A simplified diagram illustrating the potential free radical scavenging mechanism of thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have been extensively investigated for their antibacterial and antifungal activities.[15][16][17][18] The thiocarbonyl (C=S) group is often crucial for this activity. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The specific substitution pattern on the phenyl ring can significantly influence the potency and spectrum of antimicrobial activity.

Anticancer Activity

A growing body of evidence supports the anticancer potential of thiourea derivatives.[9][19][20][21][22] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and overcome drug resistance. The proposed mechanisms of action are diverse and can include:

-

Inhibition of key signaling pathways: Some thiourea derivatives have been found to inhibit protein kinases and other enzymes involved in cancer cell proliferation and survival.[19]

-

Induction of oxidative stress: While possessing antioxidant properties in some contexts, in cancer cells, they may also induce the production of reactive oxygen species (ROS), leading to cell death.

-

Apoptosis induction: Many thiourea derivatives have been shown to trigger the apoptotic cascade in various cancer cell lines.[20]

The presence of the hydroxyl group in this compound could facilitate interactions with biological targets through hydrogen bonding, potentially enhancing its anticancer efficacy.

Tyrosinase Inhibition

The structural similarity of this compound to known tyrosinase inhibitors suggests its potential application in this area.[23] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders and in the cosmetic industry.

Section 4: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[12] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Consult a licensed professional waste disposal service.[12]

Section 5: Future Perspectives and Applications

This compound represents a valuable scaffold for further chemical exploration and drug discovery. Its versatile structure allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of its biological activities.

Diagram 3: Potential for Derivatization

Caption: Potential sites for chemical modification on the this compound scaffold.

Future research should focus on:

-

Synthesis of a focused library of derivatives: Modifying the substituents on the phenyl ring and the thiourea nitrogen atoms could lead to compounds with enhanced potency and selectivity for specific biological targets.

-

In-depth biological evaluation: Screening this compound and its derivatives against a panel of cancer cell lines, microbial strains, and relevant enzymes will help to elucidate its full therapeutic potential.

-

Mechanistic studies: Investigating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.

References

- (Reference details to be populated based on the specific cit

- Angene Chemical. (2025, March 12).

- Thermo Fisher Scientific. (2025, October 24).

- (Reference details to be populated based on the specific cit

- Guidechem. This compound 3394-05-6 wiki.

- (Reference details to be populated based on the specific cit

- ResearchGate. (2025, August 10).

- Bielenica, A., et al. (2021).

- Strzyga-Lach, P., et al. (2024, November 5). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. PubMed.

- MDPI. (2023, September 3).

- (Reference details to be populated based on the specific cit

- Reaction conditions and yields for thioureas 3a–q produced using Scheme 1.

- ResearchG

- (Reference details to be populated based on the specific cit

- Choi, H. Y., et al. (2012). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. PMC PubMed Central.

- (Reference details to be populated based on the specific cit

- El-Sayed, W. A., et al. (2020, July 15). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed.

- Gümrükçüoğlu, A., et al. (2012). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI.

- Krátký, M., et al. (2017). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. PubMed.

- El-Sayed, W. A., et al. (2020, July 15). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- (Reference details to be populated based on the specific cit

- Limban, C., et al. (2013).

- ResearchGate. FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental.

- El-Atawy, M. A., et al. (2023, September 3).

- IOSR Journal. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.

- Li, Y., et al. (2023, April 4). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central.

- (Reference details to be populated based on the specific cit

- (Reference details to be populated based on the specific cit

- (Reference details to be populated based on the specific cit

- NIST WebBook. Ethanone, 1-(3-hydroxyphenyl)-.

- (Reference details to be populated based on the specific cit

- (Reference details to be populated based on the specific cit

- (Reference details to be populated based on the specific cit

- (Reference details to be populated based on the specific cit

- (Reference details to be populated based on the specific cit

- TSI Journals.

- ChemicalBook. This compound | 3394-05-6.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 3394-05-6 [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Ethanone, 1-(3-hydroxyphenyl)- [webbook.nist.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(3-Hydroxyphenyl)-2-thiourea: A Versatile Precursor in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Hydroxyphenyl)-2-thiourea, a molecule of significant interest in the field of drug discovery and development. The document details two primary, reliable synthetic pathways, offering step-by-step protocols grounded in established chemical principles. Beyond procedural instructions, this guide delves into the mechanistic underpinnings of these reactions, providing insights into the rationale behind experimental choices. Characterization methodologies are discussed, and a summary of the known biological activities of hydroxyphenyl thiourea derivatives is presented to highlight the compound's therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough and practical understanding of the synthesis and significance of this important chemical entity.

Introduction: The Significance of this compound

Thiourea derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The presence of the thiocarbonyl group, along with the nitrogen substituents, allows for diverse structural modifications, leading to compounds with antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2][3][4] The this compound scaffold is of particular interest as the hydroxyl group on the phenyl ring can participate in hydrogen bonding interactions with biological targets and serves as a handle for further functionalization.

Derivatives of hydroxyphenyl thiourea have demonstrated notable potential in various therapeutic areas. For instance, they have been investigated as potent antioxidants, effectively scavenging free radicals.[5][6] Furthermore, their antimicrobial and antifungal activities have been well-documented, showing efficacy against a range of pathogens.[3][7] In the realm of oncology, certain thiourea derivatives have exhibited promising anticancer and antiangiogenic effects.[4][8][9] The versatile bioactivity of this class of compounds underscores the importance of efficient and reliable synthetic routes to produce this compound as a key building block for the development of novel therapeutics.

Synthetic Pathways and Mechanistic Considerations

Two principal and well-established methods for the synthesis of this compound are presented herein. The choice between these pathways may be guided by the availability of starting materials, desired scale of reaction, and laboratory capabilities.

Pathway 1: Reaction of 3-Aminophenol with a Thiocyanate Source

This is the most direct and widely employed method for the preparation of aryl thioureas. It can be further divided into two approaches based on the thiocyanate source:

-

Method A: From 3-Hydroxyphenyl Isothiocyanate: This approach involves the nucleophilic addition of ammonia to 3-hydroxyphenyl isothiocyanate.

-

Method B: From 3-Aminophenol and Ammonium Thiocyanate: This is a convenient one-pot synthesis where 3-aminophenol is reacted with ammonium thiocyanate in the presence of an acid.

Pathway 2: Thionation of 1-(3-Hydroxyphenyl)urea

An alternative approach involves the conversion of the carbonyl group of 1-(3-hydroxyphenyl)urea to a thiocarbonyl group using a thionating agent such as Lawesson's reagent. While effective, this method is often less preferred due to the stoichiometry and potential side products associated with the thionating agent.

Mechanistic Insights

The synthesis of thioureas from amines and isothiocyanates proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product.

In the case of the reaction between an aniline (like 3-aminophenol) and ammonium thiocyanate, the reaction is believed to proceed through the in situ formation of the corresponding isothiocyanate. The acidic conditions facilitate the formation of thiocyanic acid (HSCN), which can then react with the amine.

Caption: Synthetic routes to this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Pathway 1, Method B: Synthesis from 3-Aminophenol and Ammonium Thiocyanate

This protocol is adapted from established procedures for the synthesis of phenylthioureas from anilines.[10][11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 3-Aminophenol | 109.13 | 5.46 | 50 |

| Ammonium Thiocyanate | 76.12 | 4.19 | 55 |

| Concentrated HCl | 36.46 | ~5 mL | - |

| Ethanol | 46.07 | 50 mL | - |

| Water | 18.02 | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.46 g (50 mmol) of 3-aminophenol in 50 mL of ethanol.

-

Acidification: To this solution, carefully add approximately 5 mL of concentrated hydrochloric acid. A precipitate of 3-aminophenol hydrochloride may form.

-

Addition of Thiocyanate: Add 4.19 g (55 mmol) of ammonium thiocyanate to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Precipitation: A solid precipitate of this compound will form.

-

Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties:

| Property | Expected Value |

| Molecular Formula | C₇H₈N₂OS |

| Molecular Weight | 168.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approximately 170-180 °C (decomposes)[12][13] |

| Solubility | Soluble in ethanol, acetone, and DMSO; sparingly soluble in water. |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl ring, as well as broad singlets for the -NH and -NH₂ protons of the thiourea moiety and the phenolic -OH proton. The aromatic protons will likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The labile protons of the NH, NH₂, and OH groups will appear as broad singlets and their chemical shifts can be concentration-dependent.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should exhibit a signal for the thiocarbonyl carbon (C=S) in the range of δ 180-185 ppm. Aromatic carbons will resonate in the region of δ 110-160 ppm.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands. The N-H stretching vibrations of the thiourea group are expected in the region of 3100-3400 cm⁻¹. The C=S stretching vibration should appear around 1250-1350 cm⁻¹. The C-N stretching bands will be observed in the 1400-1600 cm⁻¹ range. The broad O-H stretching of the phenolic group will also be present around 3200-3600 cm⁻¹.

Conclusion

This technical guide has outlined robust and reproducible methods for the synthesis of this compound. The detailed protocols, coupled with mechanistic explanations and characterization guidelines, provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The established biological significance of hydroxyphenyl thiourea derivatives further emphasizes the value of mastering the synthesis of this key intermediate. The presented information is intended to facilitate the efficient and safe production of this compound, thereby enabling further exploration of its therapeutic potential.

References

- Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Journal of Physical Science, 23(2), 29-43.

- Kallan, N. C., & Kaushal, G. (2018). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Letters in Drug Design & Discovery, 15(8), 843-850.

- Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 828-834.

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Medicinal Chemistry Research, 21(11), 3809-3817.

- Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022).

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2015). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 5(2), 923-937.

- Yaqoob, S., & Usman, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2589.

- Koçyiğit, Ü. M., & Gökhan-Kelekçi, N. (2024). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry.

- Oturan, N., & Oturan, M. A. (2011). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 16(10), 8498-8511.

- Kamal, A., Reddy, K. S., Khan, M. N. A., Shetti, R. V., & Ramaiah, M. J. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anticancer Agents in Medicinal Chemistry, 15(2), 163-175.

- Plech, T., Wujec, M., Siwek, A., & Paneth, P. (2013). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 406-412.

- Bielenica, A., Kędzierska, E., Koliński, M., Bąk, J. P., Giebułtowicz, J., & Błaszczak-Świątkiewicz, K. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11667.

- Kim, K. J., Kim, J. A., Park, H., & Kim, J. (2004). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 60(5), o853-o855.

- Al-Omair, M. A., & Ali, A. M. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.

-

T3DB. (n.d.). Thiourea (T3D4891). Retrieved from [Link]

- Kumar, A., Singh, A., & Kumar, S. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3), d658-d668.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 31.

- Meshram, J., & Rahatgaonkar, A. (2022). Studies on Aminobenzothiazole and Derivatives: Part-3. Synthesis of Intermediates-Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 4883-4889.

- National Toxicology Program. (2021). 15th Report on Carcinogens.

-

Wiley. (n.d.). Thiourea. SpectraBase. Retrieved from [Link]

- Khan, I., Ali, S., Muhammad, N., Khan, A., & Ahmed, S. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Crystals, 11(8), 882.

- Fun, H. K., Yeap, C. S., & Rosli, M. M. (2011). 3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1164.

-

PrepChem. (n.d.). Preparation of thiourea. Retrieved from [Link]

-

Wiley. (n.d.). 1-(p-hydroxyphenyl)-3-propyl-2-thiourea. SpectraBase. Retrieved from [Link]

- CN106699623A. (2017). Thiourea conversion method using ammonium thiocyanate.

- Alkan, C., Tekin, Y., & Kahraman, D. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Thermochimica Acta, 525(1-2), 103-108.

- Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 36-40.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). 13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Thiourea Manufacturer,Exporter,Supplier [avanschem.com]

- 13. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

1-(3-Hydroxyphenyl)-2-thiourea molecular structure and formula

An In-Depth Technical Guide to 1-(3-Hydroxyphenyl)-2-thiourea: Molecular Structure, Properties, and Therapeutic Potential

Abstract

This compound is a synthetic organosulfur compound belonging to the versatile class of thiourea derivatives. Possessing a unique combination of a phenolic hydroxyl group and a thiourea moiety, this molecule is of significant interest to researchers in medicinal chemistry and drug development. The thiourea scaffold is a known pharmacophore, capable of engaging in various non-covalent interactions, which underpins the diverse biological activities observed in this class of compounds, including anticancer, antioxidant, and enzyme inhibitory effects.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into the compound's potential applications in drug discovery, grounded in the established biological activities of structurally related analogues.

Molecular Identity and Physicochemical Properties

This compound, also known as N-(3-Hydroxyphenyl)thiourea or 1-(m-Hydroxyphenyl)thiourea, is characterized by the following identifiers and properties.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂OS | [4][6] |

| Molecular Weight | 168.22 g/mol | [4][5] |

| CAS Number | 3394-05-6 | [4][6] |

| Appearance | White crystalline solid | [7] |

| Canonical SMILES | C1=CC(=CC(=C1)O)NC(=S)N | [6] |

| InChI Key | BHJYKFUCQNISJA-UHFFFAOYSA-N | [6] |

| Predicted pKa | 9.36 ± 0.10 | |

| Hazard Summary | Harmful if swallowed | [6][7] |

Molecular Structure and Bonding

The molecular structure of this compound features a central thiourea group (–NH–C(=S)–NH–) linked to a 3-hydroxyphenyl (meta-hydroxyphenyl) ring. The geometry and electronic properties of this arrangement are crucial for its chemical reactivity and biological interactions.

-

Planarity and Torsion: The thiourea moiety itself is generally planar.[9] However, there is typically a significant dihedral (twist) angle between the plane of the thiourea group and the aromatic ring. In the analogue 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, the dihedral angle between the thiourea group and the hydroxyphenyl ring is 76.90 (4)°.[8] This twisted conformation is a common feature of N-arylthioureas.

-

Bonding: The C=S bond length in thioureas is around 1.71 Å, and the C–N bond lengths are approximately 1.33 Å.[9] The partial double bond character of the C–N bonds is due to resonance with the thiocarbonyl group.

-

Tautomerism: Thiourea can exist in tautomeric thione and thiol forms. In aqueous solutions, the thione form (C=S) is predominant.[3][9]

-

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the phenolic –OH and the two –NH groups) and acceptors (the thione sulfur and the phenolic oxygen). This allows for the formation of extensive intermolecular hydrogen bonding networks, which dictate the crystal packing and can be critical for binding to biological targets like enzyme active sites.[8][10] For instance, in related crystal structures, O–H⋯S and N–H⋯S hydrogen bonds are commonly observed.[11]

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of N-arylthioureas is typically achieved through the reaction of an aromatic amine with an isothiocyanate. For this compound, a plausible and efficient synthetic route involves the reaction of 3-aminophenol with a source of thiocyanate.

Proposed Experimental Protocol:

This protocol is based on established methods for the synthesis of related thiourea derivatives.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Reagent Addition: To this solution, add ammonium thiocyanate (1.1 equivalents) followed by the dropwise addition of benzoyl chloride (1.1 equivalents) while stirring at room temperature. The in-situ formation of benzoyl isothiocyanate occurs, which then reacts with the aminophenol. Alternatively, a pre-formed isothiocyanate can be used.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then treated with a sodium hydroxide solution to hydrolyze the benzoyl group, followed by acidification to precipitate the desired product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals.[8] The purity can be assessed by HPLC and melting point determination.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected features can be accurately predicted based on the analysis of its functional groups and data from analogous compounds.[11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3100-3400 | O-H and N-H stretching | Broad and strong absorptions |

| 3000-3100 | Aromatic C-H stretching | Weak to medium absorptions |

| ~1600, ~1450 | Aromatic C=C stretching | Sharp, medium absorptions |

| ~1500 | N-C=S fragment | Medium to strong absorption |

| ~1200-1300 | C-O stretching (phenol) & N-C=S | Strong absorptions |

| ~800 | C=S stretching | Medium absorption |

The broadness of the O-H and N-H peaks is indicative of hydrogen bonding. The presence of strong peaks associated with the thiourea (N-C=S) and phenol (C-O) groups are key diagnostic features.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the number and environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Singlet | 1H | Phenolic -OH |

| ~8.0-9.0 | Broad Singlet | 2H | Thiourea -NH₂ |

| ~7.5-8.5 | Broad Singlet | 1H | Thiourea Ar-NH |

| ~6.8-7.4 | Multiplet | 4H | Aromatic protons |

Note: Chemical shifts are predicted for a DMSO-d₆ solvent, where acidic protons are readily observed. The signals for NH and OH protons are often broad and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | C=S (thiocarbonyl) |

| ~158 | C-OH (aromatic) |

| ~140 | C-NH (aromatic) |

| ~130 | Aromatic CH |

| ~110-120 | Aromatic CH |

The downfield shift of the thiocarbonyl carbon is a characteristic feature of thioureas.[17][18][19]

Applications in Drug Development

Thiourea derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities.[3][20][21] The presence of both a phenol and a thiourea group in this compound makes it an attractive candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous N-aryl thiourea derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2][22]

-

Mechanism of Action: The anticancer effects of thioureas can be multifactorial. They are known to act as inhibitors of various enzymes crucial for cancer cell proliferation, such as kinases and topoisomerases.[20] Some derivatives induce apoptosis (programmed cell death) in cancer cells and can inhibit the secretion of inflammatory cytokines like IL-6, which are involved in tumor progression.[22] For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has shown IC₅₀ values as low as 1.5 µM against metastatic colon cancer cells.[22]

-

Structure-Activity Relationship (SAR): The substitution pattern on the phenyl ring significantly influences the cytotoxic potency. Electron-withdrawing groups often enhance activity. The hydroxyl group on this compound can participate in hydrogen bonding with target proteins, potentially enhancing its binding affinity and efficacy.

Enzyme Inhibition

The thiourea moiety is an effective metal-chelating group and can interact with metalloenzymes.

-

Urease Inhibition: Thiourea-based compounds are potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori and Proteus mirabilis.[23] The sulfur atom of the thiourea can coordinate with the nickel ions in the enzyme's active site.

-

Tyrosinase Inhibition: As demonstrated by the related compound 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, which was synthesized in a search for tyrosinase inhibitors, this class of molecules has potential in this area.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to their ability to scavenge free radicals. The combination of a phenol and a thiourea group may lead to synergistic antioxidant effects. Thiourea derivatives have been shown to possess significant antioxidant activity in various assays.[1][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 3394-05-6 [chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. guidechem.com [guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiourea - Wikipedia [en.wikipedia.org]

- 10. 3-(2-Hydroxyphenyl)-1-{(E)-[1-(pyrazin-2-yl)ethylidene]amino}thiourea monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]

- 16. Thiourea(62-56-6) IR Spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR spectrum [chemicalbook.com]

- 20. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of N-(3-hydroxyphenyl)thiourea

This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of the biological activities of N-(3-hydroxyphenyl)thiourea (CAS 3394-05-6). For researchers, chemists, and drug development professionals, this document outlines the scientific rationale and detailed methodologies for exploring the therapeutic potential of this compound, grounded in the extensive body of work on related thiourea derivatives.

Introduction: The Therapeutic Promise of the Thiourea Scaffold

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a cornerstone in medicinal chemistry.[1] The thiourea moiety -(NH-C(=S)-NH)- is a versatile pharmacophore capable of forming multiple hydrogen bonds and coordinating with metal ions, enabling it to interact with a wide array of biological targets.[2] This structural flexibility has led to the development of thiourea derivatives with a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4]

N-(3-hydroxyphenyl)thiourea is a molecule of significant interest. It combines the proven thiourea scaffold with a hydroxyphenyl group. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor and is a known feature in many antioxidant and enzyme-inhibiting compounds.[5] This unique combination suggests that N-(3-hydroxyphenyl)thiourea is a prime candidate for exhibiting multifaceted biological activities. This guide details the necessary experimental pathways to systematically uncover and validate this potential.

Part 1: Synthesis and Structural Verification

A reliable and well-characterized supply of the target compound is the foundation of any biological investigation. The synthesis of N-(3-hydroxyphenyl)thiourea can be approached through established chemical reactions.

Proposed Synthetic Pathway

The most direct and common method for synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate.[4][6] In this case, 3-aminophenol serves as the amine precursor.

Reaction Scheme: 3-Aminophenol is reacted with an appropriate thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid catalyst to form 3-hydroxyphenyl isothiocyanate in situ. This intermediate is then treated with a source of ammonia to yield the final product, N-(3-hydroxyphenyl)thiourea. A related synthesis of 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea from 3-aminophenol and an isothiocyanate has been successfully demonstrated, validating this approach.[7]

Caption: Proposed workflow for the synthesis of N-(3-hydroxyphenyl)thiourea.

Protocol for Synthesis and Characterization

-

Reaction Setup: To a solution of 3-aminophenol (1 equivalent) in a suitable solvent such as acetonitrile, add ammonium thiocyanate (1.2 equivalents).

-

Isothiocyanate Formation: Add concentrated hydrochloric acid dropwise while stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Amination: Upon completion, introduce an aqueous solution of ammonia and continue stirring. The reaction progress should again be monitored by TLC.

-

Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is washed with dichloromethane or a similar solvent to remove impurities.[7]

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(3-hydroxyphenyl)thiourea.

-

Structural Verification: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=S, O-H, C-N).

-

Part 2: Investigation of Biological Activities

Based on the known pharmacology of thiourea derivatives, the following biological activities should be investigated as primary targets.

Antimicrobial Activity

Scientific Rationale: Thiourea derivatives are well-documented as potent antimicrobial agents against a wide range of bacterial and fungal pathogens.[2][8][9] Their mechanisms can include the disruption of quorum sensing, a key bacterial communication process.[8] The structural similarity of N-(3-hydroxyphenyl)thiourea to other active compounds makes it a strong candidate for antimicrobial screening.[10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination [11][12]

-

Preparation: A stock solution of N-(3-hydroxyphenyl)thiourea is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

-

Inoculum: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are cultured to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/ml.[13] This suspension is then diluted to a final concentration of 5 × 10⁵ CFU/ml in the wells.

-

Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Positive (broth + inoculum), negative (broth only), and solvent toxicity controls must be included. A standard antibiotic (e.g., amikacin, gentamicin) should be run in parallel as a reference.[2]

Data Presentation

| Microorganism | Strain | N-(3-hydroxyphenyl)thiourea MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [Experimental Value] | [Experimental Value] |

| Escherichia coli | ATCC 25922 | [Experimental Value] | [Experimental Value] |

| Pseudomonas aeruginosa | ATCC 27853 | [Experimental Value] | [Experimental Value] |

| Enterococcus faecalis | ATCC 29212 | [Experimental Value] | [Experimental Value] |

Anticancer (Cytotoxic) Activity

Scientific Rationale: A significant body of research highlights the anticancer potential of thiourea derivatives.[14] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling enzymes like Epidermal Growth Factor Receptor (EGFR) kinase and DNA topoisomerases, or by inducing apoptosis.[15][16] The presence of both hydrogen-bonding groups and an aromatic ring in N-(3-hydroxyphenyl)thiourea suggests potential interactions with enzyme active sites.

Experimental Protocol: MTT Assay for Cell Viability [17][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[19] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17][18]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HCT116 colon) are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of N-(3-hydroxyphenyl)thiourea. Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.[17]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[18][20]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation

| Cell Line | Tissue of Origin | N-(3-hydroxyphenyl)thiourea IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| HCT116 | Colon Cancer | [Experimental Value] | [Experimental Value] |

| HepG2 | Liver Cancer | [Experimental Value] | [Experimental Value] |

| MCF-7 | Breast Cancer | [Experimental Value] | [Experimental Value] |

Anti-inflammatory Activity

Scientific Rationale: Inflammation is a critical biological response, but its dysregulation leads to chronic diseases.[21] Thiourea derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or by preventing protein denaturation, a hallmark of inflammation.[22][23][24]

Experimental Protocol: In Vitro Albumin Denaturation Inhibition Assay [22][25]

This assay uses heat-induced denaturation of a protein (bovine serum albumin or egg albumin) as a model for inflammation. The ability of a compound to prevent this denaturation indicates potential anti-inflammatory activity.[22][26]

-

Reaction Mixture: The reaction mixture consists of 1 ml of the test compound (N-(3-hydroxyphenyl)thiourea) at various concentrations (e.g., 100-500 µg/ml) and 1 ml of 1% aqueous albumin solution.

-

pH Adjustment: The pH of the mixture is adjusted to 6.8 using phosphate-buffered saline.

-

Incubation: The samples are incubated at 37°C for 20 minutes.

-

Heat Denaturation: Denaturation is induced by heating the mixture at 70°C in a water bath for 10 minutes.

-

Analysis: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

-

Controls: A control sample (without the test compound) and a standard drug (e.g., Diclofenac sodium) are run in parallel.[25]

Caption: Workflow for the in vitro protein denaturation inhibition assay.

Data Presentation

| Concentration (µg/mL) | % Inhibition by N-(3-hydroxyphenyl)thiourea | % Inhibition by Diclofenac Sodium |

| 100 | [Experimental Value] | [Experimental Value] |

| 200 | [Experimental Value] | [Experimental Value] |

| 300 | [Experimental Value] | [Experimental Value] |

| 400 | [Experimental Value] | [Experimental Value] |

| 500 | [Experimental Value] | [Experimental Value] |

Conclusion and Future Directions

N-(3-hydroxyphenyl)thiourea is a molecule with significant, unexplored therapeutic potential. Its structure, combining the versatile thiourea scaffold with a reactive hydroxyphenyl moiety, positions it as a compelling candidate for drug discovery efforts. The experimental framework detailed in this guide provides a rigorous and systematic pathway to investigate its antimicrobial, anticancer, and anti-inflammatory activities.

Positive results from these initial in vitro screens will warrant further investigation, including elucidation of specific mechanisms of action (e.g., specific enzyme inhibition assays, apoptosis studies) and progression to in vivo models to assess efficacy and safety. Furthermore, the synthesis of analogs—by modifying the position of the hydroxyl group or substituting the hydrogens on the thiourea nitrogens—will be a critical next step in establishing structure-activity relationships (SAR) and optimizing the compound for enhanced potency and selectivity. This structured approach will pave the way for potentially developing N-(3-hydroxyphenyl)thiourea or its derivatives into novel therapeutic agents.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany.

- MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (2025). BenchChem.

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Health Lectures.

- MTT Assay Protocol for Cell Viability and Prolifer

- Al-Mulla, A. (2024).

- Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry.

- Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- MTT Assay Protocol. (n.d.).

- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.

- MTT assay protocol. (n.d.). Abcam.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.

- Sim, J. H., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).

- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Antimicrobial Susceptibility Testing. (n.d.).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.).

- Shakeel, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.

- Exploring the Synthesis Applications of (3-Hydroxyphenyl)thiourea (CAS 3394-05-6) as a Versatile Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.).

- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI.

- 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. (n.d.).

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI.

- Sato, M., & Stammer, C. H. (1976). Synthesis of N-hydroxythiourea. Journal of Medicinal Chemistry.

- Thiourea synthesis by thioacyl

- 1-(3-HYDROXYPHENYL)-2-THIOUREA 3394-05-6 wiki. (n.d.). Guidechem.

- Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2025).

- Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol

- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023).

- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). European Journal of Medicinal Chemistry.

- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv

- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). Pharmaceuticals.

- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.). PubMed.

- Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. (n.d.). PubMed.

- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2025).

- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. mdpi.com [mdpi.com]

- 13. apec.org [apec.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journalajrb.com [journalajrb.com]

- 22. researchgate.net [researchgate.net]

- 23. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 24. mdpi.com [mdpi.com]

- 25. ijddr.in [ijddr.in]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3-Hydroxyphenyl)-2-Thiourea Derivatives and Analogues for Drug Discovery Professionals

Introduction: The Versatile Scaffold of Phenylthiourea in Medicinal Chemistry

The thiourea moiety, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, is a cornerstone pharmacophore in modern drug discovery.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory properties.[1][2][3][4][5] This guide focuses specifically on the 1-(3-hydroxyphenyl)-2-thiourea core structure (CAS 3394-05-6) and its analogues.[6][7][8] The strategic placement of a hydroxyl group on the phenyl ring introduces a critical hydrogen bonding site, significantly influencing the molecule's interaction with biological targets and its overall pharmacokinetic profile.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the causality behind experimental design, the nuances of structure-activity relationships (SAR), and validated protocols for synthesis and evaluation. Our objective is to equip you with the foundational knowledge and practical insights necessary to innovate within this promising class of compounds.

Core Synthetic Methodologies: A Rational Approach

The synthesis of 1,3-disubstituted thiourea derivatives is typically straightforward, offering high yields and the flexibility to generate extensive compound libraries for screening. The most prevalent and efficient method involves the reaction of an amine with an isothiocyanate.[9]

Primary Synthetic Route: Amine and Isothiocyanate Condensation

The foundational reaction involves the nucleophilic addition of an amine to the electrophilic carbon of an isothiocyanate. This method is highly efficient for creating unsymmetrical thioureas.[2][9]

Causality in Experimental Design:

-

Solvent Choice: Anhydrous solvents like dichloromethane (DCM) or acetone are preferred to prevent the hydrolysis of the highly reactive isothiocyanate intermediate.[2][9]

-

Reaction Conditions: The reaction is typically conducted at room temperature, as it proceeds readily without the need for heating, which could promote side reactions.[9] The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC).

-

Purification: The crude product is often purified by washing with a non-polar solvent like hexane to remove any excess unreacted isothiocyanate, followed by recrystallization or column chromatography to achieve high purity.[9]

Protocol: General Synthesis of 1-(3-Hydroxyphenyl)-3-aryl/alkyl-2-thiourea Derivatives

This protocol provides a self-validating system for synthesizing analogues of the core topic.

Materials:

-

3-Aminophenol (or other primary amine)

-

Substituted Phenyl/Alkyl Isothiocyanate

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the desired isothiocyanate (1.1 mmol) in anhydrous DCM (20 mL).

-

Nucleophilic Addition: To this solution, add the corresponding amine (e.g., 3-aminophenol) (1.0 mmol).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting materials.

-

Workup: Upon completion, evaporate the solvent under reduced pressure.

-

Purification: Wash the resulting crude solid product with hexane (3 x 15 mL) to remove excess isothiocyanate. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography if necessary.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR, and by mass spectrometry.

Caption: General workflow for the synthesis and purification of thiourea derivatives.

Key Biological Activities and Mechanisms of Action

Thiourea derivatives, including the 1-(3-hydroxyphenyl) scaffold, are privileged structures that interact with a wide array of biological targets. Their activity is often rooted in the ability of the thiocarbonyl group (C=S) to act as a hydrogen bond acceptor and a metal chelator.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[10] Its overactivity can lead to hyperpigmentation disorders. Many thiourea derivatives are potent tyrosinase inhibitors, making them attractive targets for dermatology and cosmetics.[10][11][12] Phenylthiourea (PTU) is a well-known inhibitor of this enzyme.[13][14]

-

Mechanism of Action: The primary mechanism of inhibition involves the chelation of the copper ions within the enzyme's active site by the sulfur atom of the thiourea group.[13] This interaction prevents the substrate (e.g., L-tyrosine) from binding and being oxidized. Kinetic studies often reveal a competitive or non-competitive inhibition pattern.[10][12][13] For example, some studies using Lineweaver-Burk plots have confirmed a competitive inhibition mechanism for certain derivatives.[10][15]

Caption: Simplified mechanism of tyrosinase inhibition by thiourea derivatives.

Anticancer Activity

Thiourea derivatives have demonstrated significant potential as anticancer agents, with activities reported against numerous cancer cell lines, including breast, colon, and lung cancer.[2][4][16][17]

-

Mechanisms of Action: The anticancer effects are often multi-faceted.[4]

-

Enzyme Inhibition: Some derivatives inhibit receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFRβ, which are crucial for tumor angiogenesis and growth.[16] Others may inhibit epidermal growth factor receptor (EGFR) signaling pathways.[18]

-

Apoptosis Induction: Many thiourea compounds induce programmed cell death (apoptosis) in cancer cells.[17][19] This can be triggered by activating intrinsic pathways involving caspases (e.g., caspase-3 and caspase-9) and causing DNA damage.[16][17]

-

Immunomodulation: Certain N-aryl-thiourea derivatives act as specific agonists for Toll-like receptors (TLR1/2), triggering an immune response through the MyD88 and NF-κB pathways, leading to cytokine release and subsequent cancer cell suppression.[20][21]

-

Other Notable Activities

The versatility of the thiourea scaffold extends to a range of other therapeutic areas:

-

Antimicrobial: Activity against various bacteria and fungi has been reported.[1][2]

-

Antiviral: Derivatives have been investigated as inhibitors of viruses like HIV.[11][22]

-

Anti-inflammatory: Some analogues exhibit anti-inflammatory properties.[3]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount in medicinal chemistry. For 1-phenyl-2-thiourea derivatives, SAR studies provide a logical framework for designing more potent and selective compounds.

-

Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring dramatically influence efficacy.[18]

-

Electron-Withdrawing Groups: Groups like halogens (Cl, F) or trifluoromethyl (-CF₃) often enhance cytotoxic activity against cancer cells.[4][19] For instance, derivatives with 3,4-dichloro and 4-CF₃-phenyl substituents have shown high potency against colon cancer cell lines.[19]

-

Hydroxyl Group Position: The position of the hydroxyl group (ortho, meta, or para) can affect hydrogen bonding capabilities and, consequently, target binding and activity. The 3-hydroxy (meta) position offers a unique vector for interaction compared to its isomers.

-

-

Substituents on the Second Nitrogen (N'): Modifying the R' group in 1-(3-hydroxyphenyl)-3-R'-2-thiourea allows for fine-tuning of properties like lipophilicity and steric bulk, which are critical for cell permeability and target engagement.[9]

Data Presentation: Comparative Biological Activity

The following table summarizes representative data for thiourea derivatives, showcasing their potency in various assays. This comparative overview is essential for guiding lead optimization efforts.

| Compound Class | Target/Assay | Model | Activity (IC₅₀ / EC₅₀) | Reference |

| Indole-Thiourea Derivative (4b) | Tyrosinase Inhibition | Mushroom Tyrosinase | 5.9 ± 2.47 µM | [10] |

| Kojic Acid (Reference) | Tyrosinase Inhibition | Mushroom Tyrosinase | 16.4 ± 3.53 µM | [10] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxicity | SW620 (Metastatic Colon Cancer) | 1.5 µM | [4][19] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Cytotoxicity | Breast Cancer Cell Lines | 2.2 - 5.5 µM | [4] |

| N-Aryl-N'-(thiophen-2-yl)thiourea (SMU-C80) | TLR1/2 Agonist | Human Cells | 31.02 ± 1.01 nM | [20][21] |

| Ambazone | Tyrosinase Inhibition | Mushroom Tyrosinase | 15 µM | [12] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducibility is the hallmark of scientific integrity. This section provides a detailed, validated protocol for a common assay used to evaluate this class of compounds.

Protocol: Colorimetric Tyrosinase Inhibition Assay

This protocol is adapted from standard high-throughput screening methods and is designed to assess the inhibitory potential of synthesized compounds against tyrosinase.[23][24]

Principle: Tyrosinase oxidizes a substrate (L-tyrosine), which ultimately produces a chromophore that can be measured spectrophotometrically at ~510 nm. An inhibitor will decrease the rate of this reaction.[23]

Materials:

-

96-well microplate

-

Plate reader capable of kinetic measurements at 510 nm

-

Mushroom Tyrosinase (lyophilized)

-

L-Tyrosine substrate

-

Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Step-by-Step Procedure:

-

Reagent Preparation:

-

Tyrosinase Enzyme Solution: Reconstitute lyophilized tyrosinase in Assay Buffer to a working concentration (e.g., 2500 units/mL).[10] Keep on ice.

-

Substrate Solution: Dissolve L-tyrosine in Assay Buffer to a working concentration (e.g., 2 mM).[10]

-

Test Compound & Control Solutions: Prepare serial dilutions of your test compounds and the Kojic Acid positive control in Assay Buffer. Ensure the final solvent concentration is low (<1%) and consistent across all wells to avoid solvent effects.

-

-

Assay Setup (in a 96-well plate):

-

Test Inhibitor Wells (IC): Add 20 µL of your diluted test compound solutions.

-

Enzyme Control Wells (EC): Add 20 µL of Assay Buffer (containing the same amount of solvent as the test wells).

-

Positive Control Wells: Add 20 µL of diluted Kojic Acid solution.

-

-

Enzyme Addition:

-

Initiate Reaction:

-

Add 30 µL of the Tyrosine Substrate Solution to each well to start the reaction.[23]

-

-

Measurement:

-

Data Analysis:

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_EC - V_IC) / V_EC] * 100

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The this compound scaffold and its analogues represent a highly versatile and synthetically accessible class of compounds with significant therapeutic potential. Their proven efficacy as enzyme inhibitors and anticancer agents warrants continued investigation. Future research should focus on optimizing their pharmacokinetic properties, reducing off-target effects, and exploring novel therapeutic applications. The integration of computational modeling, such as molecular docking and dynamics simulations, will be instrumental in rationally designing next-generation derivatives with enhanced potency and selectivity for their biological targets.[4][10][15]

References

- A Comparative Analysis of N-acetyl-N'-phenylthiourea Derivatives in Preclinical Research - Benchchem.

-

Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed Central. Available from: [Link]

-

Design, Synthesis, and Structure–Activity Relationship of N-Aryl-N′-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives | Request PDF - ResearchGate. Available from: [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - Taylor & Francis Online. Available from: [Link]

-

Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents - ResearchGate. Available from: [Link]

-

Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed. Available from: [Link]

-